molecular formula C9H10O5S B13914843 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester

4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester

Cat. No.: B13914843
M. Wt: 230.24 g/mol
InChI Key: SOOXHZWFILUFNO-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methanesulfonyl group at the 3-position, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester typically involves the sulfonation of 4-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 4-hydroxy-3-methylsulfonylbenzoate

InChI

InChI=1S/C9H10O5S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5,10H,1-2H3

InChI Key

SOOXHZWFILUFNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)C

Origin of Product

United States

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